molecular formula C13H10BrClN2S2 B2355938 5-Bromo-6-(((4-chlorophenyl)thio)methyl)-3-methylimidazo[2,1-b]thiazole CAS No. 313252-75-4

5-Bromo-6-(((4-chlorophenyl)thio)methyl)-3-methylimidazo[2,1-b]thiazole

Cat. No.: B2355938
CAS No.: 313252-75-4
M. Wt: 373.71
InChI Key: ZGFHCBZEJWYMNA-UHFFFAOYSA-N
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Description

5-Bromo-6-(((4-chlorophenyl)thio)methyl)-3-methylimidazo[2,1-b]thiazole is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(((4-chlorophenyl)thio)methyl)-3-methylimidazo[2,1-b]thiazole typically involves the following steps:

    Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes with amines in the presence of an acid catalyst.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via cyclization reactions involving thiourea and α-haloketones.

    Bromination and Chlorination: The bromine and chlorine atoms are introduced through halogenation reactions using bromine and chlorine reagents under controlled conditions.

    Thioether Formation: The thioether linkage is formed by reacting the chlorophenylthiol with the imidazole-thiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield dehalogenated or hydrogenated derivatives.

Scientific Research Applications

5-Bromo-6-(((4-chlorophenyl)thio)methyl)-3-methylimidazo[2,1-b]thiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-6-(((4-chlorophenyl)thio)methyl)-3-methylimidazo[2,1-b]thiazole: shares structural similarities with other imidazole-thiazole derivatives.

    Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine.

    Imidazole Derivatives: Compounds like 2-methylimidazole and 4,5-diphenylimidazole.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

5-bromo-6-[(4-chlorophenyl)sulfanylmethyl]-3-methylimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClN2S2/c1-8-6-19-13-16-11(12(14)17(8)13)7-18-10-4-2-9(15)3-5-10/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFHCBZEJWYMNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(N12)Br)CSC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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